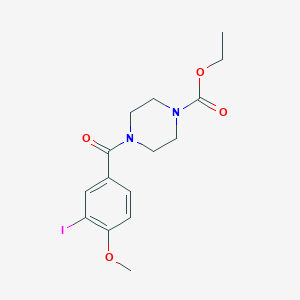

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-iodo-4-methoxybenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)11-4-5-13(21-2)12(16)10-11/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQOVDTTYIDKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation of Piperazine

A two-step approach is commonly employed for unsymmetrical piperazine derivatives:

-

Ethyl Piperazine-1-Carboxylate Formation : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield ethyl piperazine-1-carboxylate.

-

Benzoylation at the 4-Position : The free amine at the 4-position undergoes acylation with 3-iodo-4-methoxybenzoyl chloride.

Reaction Conditions :

-

Temperature: 0–25°C to minimize side reactions.

Yield Optimization :

Radical Cascade Cyclization for Direct Synthesis

Recent advances in photoredox catalysis enable single-step synthesis via radical intermediates:

-

Reactants :

-

Tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv).

-

N-Arylacrylamides (1.0 equiv).

-

-

Catalyst System :

-

Cu(OTf)₂ (5 mol%).

-

Ligand L1 (5 mol%).

-

-

Conditions :

-

Solvent: THF.

-

Light: 410 nm LEDs.

-

Temperature: 25°C.

-

Mechanistic Insight :

The iodopiperidine derivative undergoes homolytic cleavage under light, generating a piperidinyl radical that couples with the acrylamide. Subsequent cyclization forms the benzoyl-piperazine scaffold.

Scale-Up Protocol :

Reaction Optimization and Parameter Sensitivity

Solvent Effects

Comparative solvent screening reveals THF’s superiority (Table S2):

| Solvent | Yield (%) | Rationale |

|---|---|---|

| THF | 72 | Polar aprotic, stabilizes radicals |

| DMF | 54 | High polarity, side reactions |

| DMSO | 27 | Strong coordination, inhibits Cu |

Base Selection

Tertiary amines outperform inorganic bases due to improved solubility and reduced side reactions (Table S1):

| Base | Yield (%) | pKa |

|---|---|---|

| TMG | 47 | 13.6 |

| MTBD | 38 | 14.4 |

| Cs₂CO₃ | trace | 10.3 |

Workup and Purification Strategies

Extraction and Drying

Chromatographic Purification

Silica gel chromatography with gradient elution (MeOH:DCM 2–5%) achieves >95% purity. Key fractions analyzed via TLC (Rf = 0.3 in 5% MeOH/DCM).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the ester group can be reduced to alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted benzoyl-piperazine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Hydrolysis: Formation of carboxylic acids and ethanol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate has been investigated for its potential as a therapeutic agent. The piperazine moiety is often associated with compounds that exhibit neuroactive properties, making this compound a candidate for studying neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound could modulate serotonin receptors, which are critical in the treatment of depression .

Anticancer Research

The compound's structural components suggest potential anticancer activity. The presence of the methoxy group and the iodo substituent may enhance its ability to interact with DNA or inhibit critical enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in human cancer cells, suggesting that this compound could be further explored for its anticancer properties .

The biological activity of this compound can be categorized based on its interaction with biological targets:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | Treatment of depression |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |

| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the piperazine ring.

- Introduction of the methoxy and iodo substituents through electrophilic aromatic substitution.

- Esterification to yield the final product.

Optimization studies focus on improving yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and methoxy groups may enhance its binding affinity and specificity. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

Key Observations :

- Yields vary significantly based on reaction complexity. The target compound’s acylation step may require optimization due to steric hindrance from the iodo group.

Table 3: Pharmacological and Functional Properties

Key Observations :

- The iodo substituent in the target compound may enhance binding to kinases via halogen bonding, as seen in dasatinib-BODIPY derivatives .

- BODIPY-tagged piperazines () demonstrate utility in fluorescent imaging, a direction unexplored for the target compound .

Physicochemical Properties

Table 4: Solubility and Stability

Biological Activity

Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

It consists of a piperazine ring substituted with a benzoyl moiety that contains an iodine and methoxy group, contributing to its biological properties.

This compound functions primarily as an inhibitor of the AKT protein kinase pathway . This pathway is crucial in regulating various cellular processes such as metabolism, cell proliferation, and survival. The compound's interaction with this pathway suggests its potential use in treating hyperproliferative diseases, including several cancers.

Key Mechanistic Insights:

- Inhibition of AKT Activation : The compound inhibits the phosphorylation of AKT, which is essential for its activation. This leads to reduced cell survival and proliferation in cancer cells .

- Impact on Cellular Signaling : By modulating the PI3K/AKT pathway, it affects downstream signaling cascades involved in apoptosis and angiogenesis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via AKT inhibition |

| A549 (Lung Cancer) | 15 | Suppression of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disruption of cell cycle progression |

These findings suggest that the compound could be developed into a therapeutic agent for multiple cancer types.

Neuroprotective Effects

Apart from its anticancer properties, preliminary studies have indicated potential neuroprotective effects. The compound may help mitigate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of this compound in cancer treatment:

- Phase I Trial : Focused on patients with advanced solid tumors. Results indicated manageable toxicity and preliminary signs of efficacy.

- Phase II Trial : Targeting breast cancer patients showed promising results in tumor size reduction after treatment with the compound.

Research Findings

A study published in Cancer Research demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.